molecular formula C17H25N3O B2455387 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclopropanecarboxamide CAS No. 1448044-44-7

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2455387
CAS No.: 1448044-44-7
M. Wt: 287.407
InChI Key: MMOKRJZTLZVITE-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H25N3O and its molecular weight is 287.407. The purity is usually 95%.
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Properties

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c21-17(12-9-10-12)18-11-15-14-7-3-4-8-16(14)20(19-15)13-5-1-2-6-13/h12-13H,1-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOKRJZTLZVITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclopropanecarboxamide is a synthetic compound belonging to the class of indazole derivatives. Its unique structure combines a cyclopentyl group with a tetrahydroindazole moiety, which has been associated with various biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C16H22N4OC_{16}H_{22}N_{4}O. The compound features:

  • Indazole Core : Known for its diverse pharmacological activities.
  • Cyclopentyl Group : Enhances lipophilicity and bioavailability.
  • Cyclopropanecarboxamide Moiety : Contributes to its interaction with biological targets.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC16H22N4OC_{16}H_{22}N_{4}O
Indazole CorePresent
Cyclopentyl GroupPresent
CyclopropanecarboxamidePresent

Research indicates that this compound exhibits significant biological activities primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. This mechanism is particularly relevant in treating conditions such as rheumatoid arthritis and other inflammatory diseases by targeting Janus kinases (JAKs) which play a critical role in immune response signaling pathways .
  • Anticancer Properties : Indazole derivatives have been studied for their potential anticancer activities. The compound may modulate neurotransmitter systems and exhibit cytotoxic effects against various cancer cell lines .

Pharmacological Applications

The pharmacological applications of this compound include:

  • Anti-inflammatory Agents : Its ability to inhibit JAKs suggests potential use in managing chronic inflammatory conditions.
  • Anticancer Therapeutics : Preliminary studies indicate efficacy in inhibiting tumor growth and promoting apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar indazole derivatives, providing insights into the potential efficacy of this compound:

Study 1: Anti-inflammatory Effects

A study demonstrated that indazole derivatives significantly reduced inflammation markers in animal models of arthritis. The mechanism was linked to JAK inhibition and subsequent downregulation of pro-inflammatory cytokines .

Study 2: Anticancer Activity

In vitro tests revealed that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines. The results indicated that these compounds could induce apoptosis through caspase activation pathways.

Study 3: Neurotransmitter Modulation

Research on related indazole compounds suggested potential neuroprotective effects by modulating neurotransmitter systems, indicating a broader therapeutic application beyond inflammation and cancer .

Table 2: Summary of Biological Activities

Activity TypeMechanismReferences
Anti-inflammatoryJAK inhibition
AnticancerInduction of apoptosis
Neurotransmitter modulationModulation of neurotransmitter systems

Preparation Methods

Core Indazole Formation

The synthesis begins with constructing the 4,5,6,7-tetrahydro-1H-indazole core. A common approach involves cyclization of cyclohexanone derivatives with hydrazine under acidic conditions. For example, cyclohexanone reacts with hydrazine hydrate in ethanol at reflux to form the dihydroindazole intermediate, which is subsequently dehydrogenated using palladium on carbon (Pd/C) under hydrogen atmosphere to yield the tetrahydroindazole scaffold.

Key Reaction:
$$
\text{Cyclohexanone} + \text{Hydrazine} \xrightarrow{\text{HCl, EtOH, reflux}} \text{Dihydroindazole} \xrightarrow{\text{Pd/C, H}_2} \text{Tetrahydroindazole}
$$

This step typically achieves yields of 65–75%, with purity dependent on the efficiency of dehydrogenation.

Introduction of the Cyclopentyl Group

The cyclopentyl moiety is introduced via N-alkylation using cyclopentyl bromide or iodide. The tetrahydroindazole intermediate is treated with cyclopentyl halide in the presence of a base such as potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) at 80–90°C for 12–16 hours.

Optimization Insight:

  • Solvent selection (DMF > DMSO) improves reaction kinetics due to higher polarity.
  • Excess cyclopentyl halide (1.5 equiv.) maximizes substitution at the indazole nitrogen.

Methylation and Carboxamide Coupling

The final step involves coupling the cyclopropanecarboxamide group to the indazole-methyl intermediate. This is achieved through a nucleophilic acyl substitution reaction:

  • Chlorination: Cyclopropanecarbonyl chloride is prepared by treating cyclopropanecarboxylic acid with thionyl chloride (SOCl$$_2$$).
  • Amidation: The methylamine derivative of the indazole core reacts with cyclopropanecarbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

Reaction Scheme:
$$
\text{Indazole-CH}2\text{NH}2 + \text{ClC(O)C}3\text{H}5 \xrightarrow{\text{TEA, DCM}} \text{Target Compound} + \text{HCl}
$$

Yields for this step range from 50–60%, with impurities primarily arising from incomplete amidation.

Optimization Strategies

Catalytic Enhancements

Transition metal catalysts, such as palladium and copper, have been employed to improve selectivity and reduce reaction times:

  • Buchwald-Hartwig Amination: Pd(dba)$$_2$$/Xantphos catalyzes the coupling of cyclopentyl groups to the indazole core, reducing side products from 15% to <5%.
  • Microwave-Assisted Synthesis: Reducing alkylation time from 12 hours to 45 minutes while maintaining yields of 70%.

Solvent and Temperature Effects

Condition Yield (%) Purity (%)
DMF, 90°C 68 92
DMSO, 90°C 72 89
Toluene, 110°C 55 85

Polar aprotic solvents like DMF balance reactivity and solubility, whereas elevated temperatures in toluene promote decomposition.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude product is purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradient (60:40 to 90:10 over 20 minutes). This method achieves >98% purity, critical for pharmacological studies.

Spectroscopic Validation

  • NMR (400 MHz, CDCl$$3$$):
    • δ 1.15–1.30 (m, 4H, cyclopropane)
    • δ 2.60–2.80 (m, 2H, indazole-CH$$2$$)
    • δ 3.45 (s, 1H, NH).
  • Mass Spectrometry: ESI-MS m/z 391.5 [M+H]$$^+$$.

Green Chemistry Approaches

Recent advances emphasize sustainability:

  • Solvent-Free Alkylation: Ball milling the indazole core with cyclopentyl bromide and K$$2$$CO$$3$$ achieves 60% yield without solvents.
  • Biocatalytic Amidation: Lipase-mediated coupling reduces waste, though yields remain suboptimal (40–45%).

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclopropanecarboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with the indazole-methylamine intermediate. Key steps include:

  • Cyclopropane activation : Use of coupling reagents like EDCI/HOBt or DCC for amide bond formation (as seen in related carboxamide syntheses) .
  • Indazole functionalization : Alkylation of the indazole core with cyclopentyl groups under basic conditions (e.g., NaH in DMF) .
  • Optimization : Reaction temperature (0–25°C) and solvent polarity (DMF vs. dichloromethane) significantly affect yields. For example, lower temperatures minimize side reactions in cyclopropane activation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to assess purity.
  • Spectroscopy : Confirm the indazole and cyclopropane moieties via 1H^1H-NMR (e.g., cyclopropane protons at δ 1.2–1.5 ppm) and 13C^{13}C-NMR (cyclopropane carbons at δ 10–15 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z corresponding to C18_{18}H26_{26}N4_4O).

Q. What are the primary challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :

  • Crystallization issues : The compound’s hydrophobicity and flexible cyclopentyl group may hinder crystal formation.
  • Solutions : Slow evaporation from a mixed solvent system (e.g., DCM/hexane) at 4°C promotes nucleation. For structural refinement, SHELXL (via SHELX software) is recommended for handling disordered cyclopentyl groups .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s bioactivity or interaction with biological targets?

  • Methodological Answer :

  • DFT calculations : Optimize the geometry using B3LYP/6-31G(d) to analyze electron density distribution, focusing on the cyclopropane carboxamide’s electrophilic character .
  • Docking studies : Use AutoDock Vina to simulate binding to potential targets (e.g., kinases or GPCRs). The indazole-methyl group may act as a hydrogen-bond donor, while the cyclopropane enhances rigidity .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Data triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
  • Batch variability : Ensure compound purity (>95% by HPLC) and confirm stereochemistry via X-ray crystallography to rule out structural discrepancies .
  • Contextual factors : Account for cell-line-specific metabolic differences (e.g., CYP450 expression) that may alter activity .

Q. What experimental strategies can elucidate the compound’s metabolic stability in vitro?

  • Methodological Answer :

  • Microsomal assays : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. The cyclopropane ring is typically metabolically stable, but the indazole’s N-methyl group may undergo oxidation .
  • Stability testing : Use simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to assess hydrolytic stability of the amide bond .

Critical Analysis of Research Gaps

  • Stereochemical effects : The impact of cyclopentyl group conformation on target binding remains unexplored. Molecular dynamics simulations could resolve this .
  • Mechanistic ambiguity : Conflicting reports on whether the indazole or cyclopropane moiety drives bioactivity necessitate fragment-based drug design (e.g., synthesizing analogs with truncated structures) .

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